molecular formula C11H15NO2 B14242997 1H-Indole-5,6-diol, 2,3-dihydro-1-propyl- CAS No. 373382-97-9

1H-Indole-5,6-diol, 2,3-dihydro-1-propyl-

Cat. No.: B14242997
CAS No.: 373382-97-9
M. Wt: 193.24 g/mol
InChI Key: SVCXUHURTDIETO-UHFFFAOYSA-N
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Description

1H-Indole-5,6-diol, 2,3-dihydro-1-propyl- is a chemical compound with the molecular formula C11H15NO2 It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

The synthesis of 1H-Indole-5,6-diol, 2,3-dihydro-1-propyl- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole structure. The reaction conditions typically include the use of methanesulfonic acid as a catalyst and methanol as the solvent .

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1H-Indole-5,6-diol, 2,3-dihydro-1-propyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride.

    Oxidation: The compound can be oxidized to form quinonoid structures, which are important intermediates in the synthesis of other biologically active molecules.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives, which may have different biological activities.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield quinonoid derivatives, while reduction with sodium borohydride can produce dihydroindole derivatives .

Scientific Research Applications

1H-Indole-5,6-diol, 2,3-dihydro-1-propyl- has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Medicine: It has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting neurological disorders and cancer.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 1H-Indole-5,6-diol, 2,3-dihydro-1-propyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to changes in cellular processes. Additionally, it may bind to receptors, modulating their signaling pathways and influencing physiological responses.

The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in cancer research, it may inhibit enzymes involved in cell proliferation, while in neurological studies, it may modulate neurotransmitter receptors .

Comparison with Similar Compounds

1H-Indole-5,6-diol, 2,3-dihydro-1-propyl- can be compared with other similar compounds, such as:

    1H-Indole-5,6-diol, 2,3-dihydro-: This compound lacks the propyl group, which may affect its chemical properties and biological activities.

    5,6-Dihydroxyindoline: This compound has similar hydroxyl groups but differs in its overall structure, leading to different reactivity and applications.

    Indoline-5,6-diol:

The uniqueness of 1H-Indole-5,6-diol, 2,3-dihydro-1-propyl- lies in its specific substituents and the resulting chemical and biological properties, making it valuable for targeted research and applications.

Properties

CAS No.

373382-97-9

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1-propyl-2,3-dihydroindole-5,6-diol

InChI

InChI=1S/C11H15NO2/c1-2-4-12-5-3-8-6-10(13)11(14)7-9(8)12/h6-7,13-14H,2-5H2,1H3

InChI Key

SVCXUHURTDIETO-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2=CC(=C(C=C21)O)O

Origin of Product

United States

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